

Methodology for Assessing Antibody-Drug Conjugate (ADC) Stability in Plasma

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Compound of Interest

Compound Name: MC-Val-Cit-PAB-rifabutin

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Application Notes and Protocols for Researchers

The stability of an antibody-drug conjugate (ADC) in plasma is a critical quality attribute that profoundly impacts its therapeutic efficacy and safety profile.[1][2][3] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while a failure to release the payload at the tumor site can diminish therapeutic effect.[4] Therefore, a thorough assessment of ADC stability in plasma is a cornerstone of preclinical and clinical development.

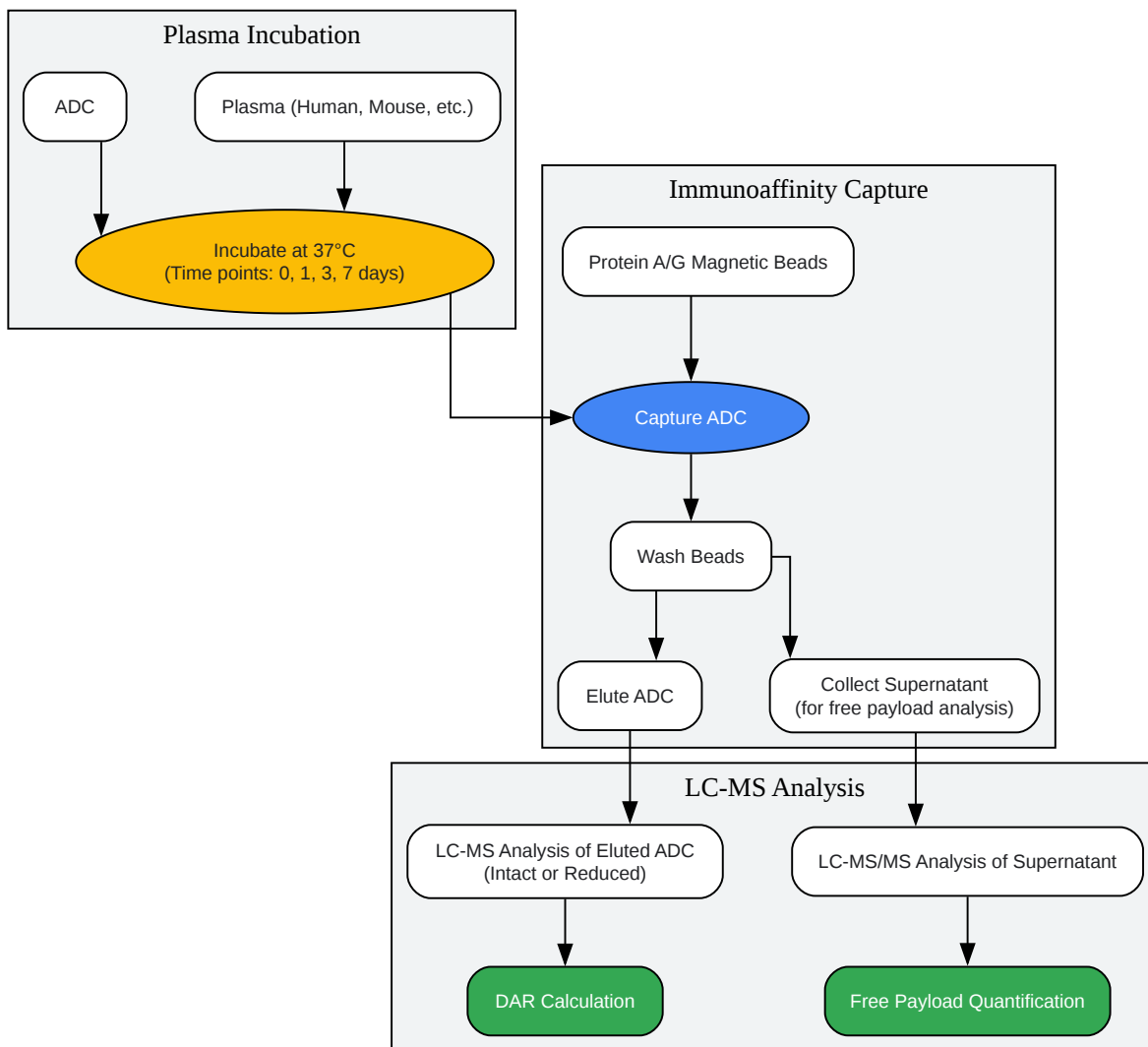
These application notes provide detailed protocols for key methodologies used to assess ADC stability in plasma, focusing on the quantification of drug-to-antibody ratio (DAR), free payload, and aggregation.

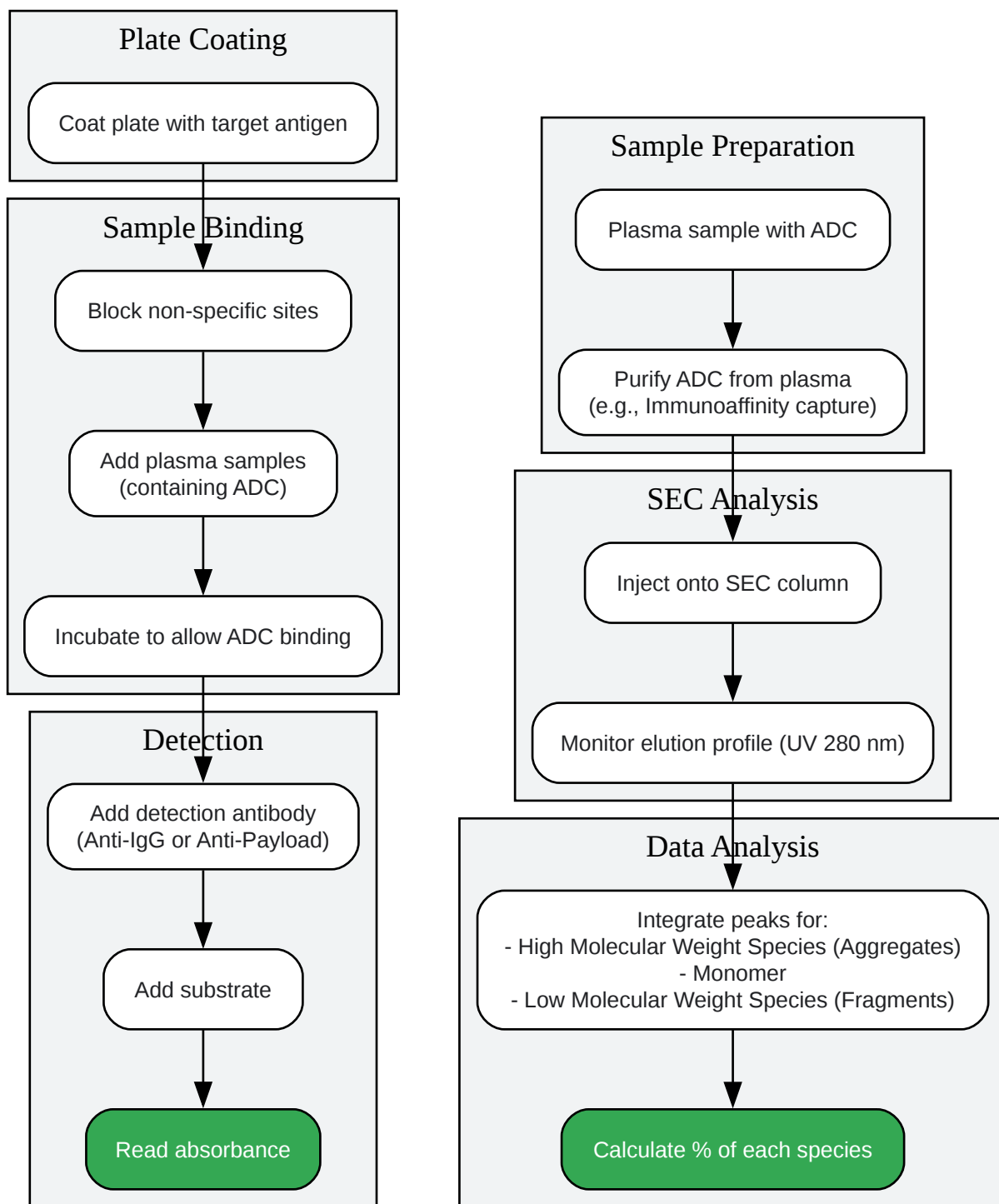
Immunoaffinity Capture followed by LC-MS for DAR and Free Payload Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed characterization and quantification of ADCs and their metabolites in complex biological matrices like plasma.[1][2][5][6] Coupling immunoaffinity capture with LC-MS allows for the specific isolation of the ADC from plasma components, enabling accurate measurement of DAR and the quantification of released payload.[7][8]

Experimental Workflow

The general workflow involves incubating the ADC in plasma, followed by capture of the ADC using magnetic beads, and subsequent analysis by LC-MS.





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